N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety. The 4-fluorophenyl and methoxy groups may enhance lipophilicity and metabolic stability, while the pyrimidine core facilitates hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-16-8-9-17(27-2)18(11-16)28-3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDOHUCFJXTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H22FN3O4. Its structure features a dimethoxyphenyl group, a fluorophenyl moiety, and a pyrimidinyl ether linkage, which contribute to its diverse biological effects.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | G1 phase cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation : It modulates the activity of certain receptors that are critical in cancer progression and inflammation.
- Gene Expression Regulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- In Vivo Efficacy : A study evaluated the efficacy of the compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use.
- Combination Therapy : Research has explored the synergistic effects of this compound when used in combination with standard chemotherapeutic agents. The combination led to enhanced anticancer effects and reduced side effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimidine-Based Acetamides
Target Compound :
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ():
- Substituents : Piperidinyl (C2), chloro-methylphenyl (acetamide).
- Key Difference : Piperidinyl group may improve solubility but reduce lipophilicity compared to 4-fluorophenyl. Molecular weight: ~414.5 vs. target compound (estimated ~440–450).
- Implications : Reduced fluorinated aromaticity could diminish membrane penetration .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Fluorophenyl (C4), methoxyphenylaminomethyl (C5). Activity: Antimicrobial and antifungal. Structural Contrast: Lack of acetamide linker; presence of aminomethyl group may alter target binding .
Non-Pyrimidine Heterocycles
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
